molecular formula C10H16ClNO2 B14043442 1-(4-Methoxyphenoxy)-2-propanamine HCl

1-(4-Methoxyphenoxy)-2-propanamine HCl

Cat. No.: B14043442
M. Wt: 217.69 g/mol
InChI Key: DVNFFWXGSBPUDY-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenoxy)-2-propanamine HCl is an organic compound that belongs to the class of phenoxypropanamines. It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a propanamine chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenoxy)-2-propanamine HCl typically involves the reaction of 4-methoxyphenol with epichlorohydrin to form 1-(4-methoxyphenoxy)-2,3-epoxypropane. This intermediate is then reacted with ammonia or an amine to yield the desired 1-(4-Methoxyphenoxy)-2-propanamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenoxy)-2-propanamine HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxypropanone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

1-(4-Methoxyphenoxy)-2-propanamine HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenoxy)-2-propanamine HCl involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenoxy)-2-propanol
  • 1-(4-Methoxyphenoxy)-2-propanone
  • 4-Methoxyphenoxyacetic acid

Uniqueness

1-(4-Methoxyphenoxy)-2-propanamine HCl is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it has a unique balance of hydrophilic and lipophilic characteristics, making it versatile for various applications .

Properties

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

IUPAC Name

1-(4-methoxyphenoxy)propan-2-amine;hydrochloride

InChI

InChI=1S/C10H15NO2.ClH/c1-8(11)7-13-10-5-3-9(12-2)4-6-10;/h3-6,8H,7,11H2,1-2H3;1H

InChI Key

DVNFFWXGSBPUDY-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=C(C=C1)OC)N.Cl

Origin of Product

United States

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